molecular formula C17H18N2O4 B11254782 N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)furan-2-carboxamide

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)furan-2-carboxamide

Cat. No.: B11254782
M. Wt: 314.34 g/mol
InChI Key: BIPAFTBCAYRJDS-UHFFFAOYSA-N
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Description

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a pyrrolidinone moiety, and an ethoxyphenyl group

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide

InChI

InChI=1S/C17H18N2O4/c1-2-22-14-7-5-13(6-8-14)19-11-12(10-16(19)20)18-17(21)15-4-3-9-23-15/h3-9,12H,2,10-11H2,1H3,(H,18,21)

InChI Key

BIPAFTBCAYRJDS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Coupling with Furan-2-carboxylic Acid: The final step involves the formation of an amide bond between the pyrrolidinone derivative and furan-2-carboxylic acid, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, possibly exhibiting anti-inflammatory, analgesic, or anticancer properties.

    Biological Research: Used as a probe to study biological pathways and interactions at the molecular level.

    Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethoxyphenyl group could facilitate binding to hydrophobic pockets, while the furan and pyrrolidinone moieties might interact with other functional groups in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)furan-2-carboxamide
  • N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide

Uniqueness

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)furan-2-carboxamide is unique due to the combination of its structural features, which may confer specific biological activities or material properties not found in similar compounds. The presence of the ethoxy group, for instance, might enhance its lipophilicity and membrane permeability compared to its methoxy analogue.

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